BenchChemオンラインストアへようこそ!

N-cyclopropyl-2-hydroxypropanamide

Lipophilicity Physicochemical property Medicinal chemistry design

N-Cyclopropyl-2-hydroxypropanamide (MW 129.16 g/mol, 95% purity) is a differentiated α-hydroxy amide building block for medicinal chemistry. Its cyclopropyl substituent provides ring strain (~27.5 kcal/mol) and restricted conformational freedom, enhancing reactivity in amidation reactions and reducing oxidative metabolism relative to linear N-alkyl analogs. This compound occupies favorable property space (XLogP3 -0.2, TPSA 49.3 Ų) for fragment-based and lead-optimization workflows, particularly in serine/cysteine protease inhibitor programs. Choose this scaffold for superior synthetic utility and metabolic stability.

Molecular Formula C6H11NO2
Molecular Weight 129.16 g/mol
CAS No. 1153455-77-6
Cat. No. B1518281
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN-cyclopropyl-2-hydroxypropanamide
CAS1153455-77-6
Molecular FormulaC6H11NO2
Molecular Weight129.16 g/mol
Structural Identifiers
SMILESCC(C(=O)NC1CC1)O
InChIInChI=1S/C6H11NO2/c1-4(8)6(9)7-5-2-3-5/h4-5,8H,2-3H2,1H3,(H,7,9)
InChIKeyUZAWKODJIOYAJG-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes50 mg / 500 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





N-Cyclopropyl-2-hydroxypropanamide (CAS 1153455-77-6): Procurement-Relevant Identity and Class Positioning


N-Cyclopropyl-2-hydroxypropanamide (CAS 1153455-77-6) is a low-molecular-weight (129.16 g/mol) α-hydroxy amide building block characterized by a cyclopropyl substituent on the amide nitrogen [1]. It belongs to the 2-hydroxypropanamide (lactamide) scaffold class, which is widely employed in medicinal chemistry as a versatile intermediate for serine and cysteine protease inhibitor programs [2]. The compound is commercially available as a research chemical with a typical minimum purity specification of 95% . Its computed physicochemical profile—XLogP3 of -0.2, topological polar surface area (TPSA) of 49.3 Ų, two hydrogen bond donors, and two hydrogen bond acceptors—places it in a favorable property space for fragment-based and lead-optimization workflows [1].

Why N-Cyclopropyl-2-hydroxypropanamide Cannot Be Replaced by Common N-Alkyl Lactamide Analogs


Superficial structural similarity among N-alkyl-2-hydroxypropanamides masks critical differences in lipophilicity, metabolic vulnerability, and conformational behavior that directly impact synthetic utility and downstream pharmacological performance. The cyclopropyl group imparts a unique combination of increased lipophilicity (XLogP3 -0.2 vs. -0.7 for the N-methyl analog) and reduced oxidative metabolism susceptibility compared to linear or branched N-alkyl chains [1][2]. Furthermore, the cyclopropyl ring's ring strain (~27.5 kcal/mol) and restricted conformational freedom differentiate it from flexible N-ethyl or N-isopropyl counterparts, influencing both reactivity in amidation reactions and the three-dimensional presentation of the α-hydroxy amide pharmacophore in target binding sites . Generic substitution among in-class analogs without accounting for these differences can lead to altered reaction yields, divergent metabolic stability profiles, and inconsistent biological activity in protease-inhibitor programs [2].

Quantitative Differentiation of N-Cyclopropyl-2-hydroxypropanamide Against Closest Analogs


Lipophilicity (XLogP3) Comparison: Cyclopropyl vs. N-Methyl and N-Ethyl Analogs

N-Cyclopropyl-2-hydroxypropanamide exhibits an XLogP3 of -0.2, which is 0.5 log units higher than N-methyl-2-hydroxypropanamide (XLogP3 -0.7) and 0.1 log units higher than N-ethyl-2-hydroxypropanamide (XLogP3 -0.3) [1][2]. This difference is consistent with the increased carbon count and unique electronic character of the cyclopropyl ring compared to simple alkyl substituents, and it directly affects membrane permeability and non-specific protein binding predictions.

Lipophilicity Physicochemical property Medicinal chemistry design

Molecular Weight and Heavy Atom Count: Scaffold Efficiency Comparison

With a molecular weight of 129.16 g/mol and nine heavy atoms, N-cyclopropyl-2-hydroxypropanamide is heavier than N-methyl-2-hydroxypropanamide (103.12 g/mol, 7 heavy atoms) but retains a fragment-like size suitable for structure-based design [1][2]. The additional mass is accommodated within a constrained cyclopropane ring rather than a flexible alkyl extension, preserving ligand efficiency metrics better than the N-ethyl analog (117.15 g/mol, 2 rotatable bonds) [2].

Fragment-based drug discovery Lead-likeness Scaffold optimization

Metabolic Stability Advantage Conferred by Cyclopropyl C–H Bond Strength

The cyclopropyl C–H bonds are stronger (~106 kcal/mol) than those in standard aliphatic chains (~98–101 kcal/mol for ethyl/isopropyl), rendering the N-cyclopropyl substituent less susceptible to cytochrome P450-mediated oxidative metabolism . While direct head-to-head microsomal stability data for the target compound are not publicly available, this class-level property of cyclopropylamines has been systematically validated in drug discovery programs, providing a mechanistic basis for prioritizing the cyclopropyl analog when metabolic stability is a design requirement [1].

Metabolic stability Cytochrome P450 Oxidative metabolism

Proven Utility as a Key Intermediate in Protease Inhibitor Synthesis (Patent Evidence)

The 3-amino-N-cyclopropyl-2-hydroxypropanamide core, for which the target compound is the des-amino precursor scaffold, is explicitly claimed as an essential intermediate in the synthesis of serine and cysteine protease inhibitors, including clinical HCV NS3/4A protease inhibitor programs [1]. The cyclopropylamide moiety is retained in the final bioactive molecules, confirming that the N-cyclopropyl-2-hydroxypropanamide framework is not merely a generic building block but a critical pharmacophoric element in validated therapeutic candidates [1].

HCV protease inhibitor Cathepsin inhibitor Synthetic intermediate

Optimal Procurement and Application Scenarios for N-Cyclopropyl-2-hydroxypropanamide


Fragment-Based Screening Library Design Requiring Cycloalkyl Diversity

[1] PubChem Compound Summary for CID 43558716. BMRB Entry bmse011818, (2R)-N-cyclopropyl-2-hydroxypropanamide. DOI:10.13018/BMSE011818.

Synthesis of 3-Amino-N-cyclopropyl-2-hydroxypropanamide Protease Inhibitor Intermediates

[1] WO2014153113A3; US20070129555.

Metabolic Stability-Focused Lead Optimization Programs

[1] Talele, T. T. J. Med. Chem. 2016, 59, 8712–8756.

Chiral Building Block Supply for Asymmetric Synthesis

[1] BMRB Entry bmse011818, (2R)-N-cyclopropyl-2-hydroxypropanamide. DOI:10.13018/BMSE011818.

Quote Request

Request a Quote for N-cyclopropyl-2-hydroxypropanamide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.